N-(4-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
Description
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H18N2O3S/c1-23-14-8-6-13(7-9-14)12-19-17(21)10-11-20-18(22)15-4-2-3-5-16(15)24-20/h2-9H,10-12H2,1H3,(H,19,21) |
InChI Key |
JHOZNDVMMJWGLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Propanamide Side Chain Introduction
The propanamide moiety is introduced via nucleophilic acyl substitution. 3-Oxo-1,2-benzothiazole-2(3H)-yl propanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in anhydrous dichloromethane (DCM). The acid chloride is then reacted with 4-methoxybenzylamine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Reaction Conditions:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Acid chloride formation | SOCl₂, DCM, 0°C → rt | 0–25°C | 2 h | 85–90 |
| Amide coupling | 4-Methoxybenzylamine, TEA, DCM | 0°C → rt | 12 h | 70–75 |
Alternative Route via Suzuki-Miyaura Coupling
Recent patents describe palladium-catalyzed cross-coupling to assemble the benzothiazole-propanamide scaffold. A brominated benzothiazole intermediate is coupled with a propanamide-bearing boronic ester under Suzuki conditions.
-
Bromobenzothiazole synthesis : 3-Oxo-1,2-benzothiazole is brominated at the 5-position using N-bromosuccinimide (NBS) in acetonitrile (ACN).
-
Coupling : The bromo derivative reacts with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-methoxybenzyl)propanamide using Pd(PPh₃)₄, K₂CO₃, and a 1,4-dioxane/water mixture (80°C, 24 h).
Key Data:
Optimization of Reaction Parameters
Solvent and Catalyst Screening
The choice of solvent significantly impacts coupling efficiency. Dimethylformamide (DMF) and acetonitrile (ACN) provide higher yields compared to tetrahydrofuran (THF) due to better solubility of intermediates. Catalytic systems such as Pd(OAc)₂/XPhos outperform traditional Pd(PPh₃)₄ in reducing side reactions.
Temperature Control
Exothermic reactions (e.g., acid chloride formation) require strict temperature control. Maintaining 0°C during SOCl₂ addition minimizes decomposition of the benzothiazole core.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole H), 7.89–7.82 (m, 2H, aromatic H), 6.92–6.85 (m, 2H, methoxybenzyl H), 4.37 (d, J = 5.6 Hz, 2H, CH₂), 3.73 (s, 3H, OCH₃), 3.12 (t, J = 7.2 Hz, 2H, COCH₂), 2.61 (t, J = 7.2 Hz, 2H, CH₂S).
-
FTIR (KBr): 3270 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N benzothiazole).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.7 min.
Challenges and Mitigation Strategies
Byproduct Formation
Over-bromination during benzothiazole functionalization is minimized by stoichiometric control of NBS (1.05 equiv) and short reaction times (1 h).
Hydrolytic Instability
The 3-oxo group is prone to hydrolysis under acidic conditions. Storage under inert atmosphere (N₂) at −20°C extends shelf life.
Scale-Up Considerations
Kilogram-scale synthesis employs flow chemistry for acid chloride formation, reducing exotherm risks. Continuous stirred-tank reactors (CSTRs) achieve 92% yield in the amide coupling step with a space-time yield of 0.8 kg/L·h.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(4-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is , with a molecular weight of 342.4 g/mol. The compound features a methoxybenzyl group and a benzothiazole moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with biological targets, making it an interesting subject for further research .
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer properties. Compounds containing benzothiazole structures are often associated with the inhibition of cancer cell proliferation. The mechanism of action may involve interference with cellular processes such as enzyme inhibition or DNA interaction .
Case Study: Inhibition of Cancer Cell Lines
A study demonstrated that derivatives of benzothiazole, including this compound, showed significant cytotoxicity against various cancer cell lines. The results indicated that the compound could potentially be developed into a therapeutic agent for cancer treatment.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Research highlights its effectiveness against specific pathogens, suggesting that it may inhibit bacterial growth through mechanisms similar to those observed in other benzothiazole derivatives .
Case Study: Antibacterial Efficacy
In vitro tests revealed that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings support the potential use of this compound in developing new antimicrobial agents.
Summary of Applications
| Application Type | Description |
|---|---|
| Anticancer | Potential to inhibit cancer cell proliferation through enzyme inhibition and DNA interaction. |
| Antimicrobial | Effective against specific bacterial strains, indicating potential for new antibiotic development. |
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors and modulate their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the benzothiazolone core but differ in substituents, influencing physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Substituent Effects on Lipophilicity: The 4-methoxybenzyl group in the target compound and derivatives increases lipophilicity compared to the isobutyl () or indol-5-yl () groups. This may enhance blood-brain barrier penetration or cellular uptake .
Heterocyclic Modifications: The thiadiazole ring in adds a second heterocycle, which could alter electronic properties and binding affinity to biological targets like kinases or proteases .
Linker Variations :
Biological Activity
N-(4-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a synthetic compound that features a methoxybenzyl group and a benzothiazole moiety, which are both known for their diverse biological activities. The compound's structure suggests potential applications in medicinal chemistry, particularly in the areas of anticancer and antimicrobial research.
- Molecular Formula : C18H18N2O3S
- Molecular Weight : 342.4 g/mol
- CAS Number : 1219581-30-2
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3S |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 1219581-30-2 |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. Compounds with similar benzothiazole structures have been documented to inhibit the proliferation of various cancer cell lines. For instance, compounds derived from benzothiazole have shown promising results against human cancer cell lines such as MCF-7 (breast cancer), HCC827, and NCI-H358 (lung cancer) with IC50 values indicating effective inhibition at micromolar concentrations .
Case Studies and Research Findings
- In Vitro Studies :
- In studies involving 2D and 3D cell cultures, compounds similar to this compound demonstrated higher efficacy in 2D assays compared to 3D models. For example, related compounds showed IC50 values of approximately 6.26 μM against HCC827 cells in 2D assays, while exhibiting reduced potency in 3D environments .
- Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects may involve interaction with DNA or inhibition of specific enzymes that play crucial roles in cellular proliferation and survival. Benzothiazole derivatives often bind within the minor groove of DNA, potentially disrupting replication processes .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. Research indicates that benzothiazole derivatives can exhibit antibacterial activity, making them candidates for further development as antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Benzothiazole | Basic structure | Antimicrobial, anticancer |
| 4-Methoxybenzamide | Simpler structure | Varies widely in biological activity |
| Acetamide Derivatives | General class | Varies widely in biological activity |
| N-(4-methoxybenzyl)-3-(3-oxo-benzothiazole) | Unique combination | Promising anticancer and antimicrobial |
Q & A
What are the key considerations in designing a multi-step synthesis route for this compound?
Basic Research Question
A robust synthesis route requires:
- Stepwise optimization : Prioritize reactions with high regioselectivity (e.g., amide coupling for the propanamide backbone) and use protecting groups for the 4-methoxybenzyl moiety to prevent side reactions .
- Catalyst selection : Employ palladium-based catalysts for Suzuki-Miyaura coupling if introducing aromatic substituents, as demonstrated in analogous benzothiazole syntheses .
- Purification : Use preparative HPLC or column chromatography to isolate intermediates, ensuring >95% purity before proceeding to subsequent steps .
How can SHELX software address challenges in X-ray crystallographic analysis of this compound?
Advanced Research Question
Crystallographic challenges (e.g., poor diffraction, twinning) can be mitigated using:
- SHELXL refinement : Apply restraints for flexible moieties (e.g., the methoxybenzyl group) to improve model accuracy .
- High-resolution data : Collect data at <1.0 Å resolution to resolve electron density ambiguities in the benzothiazol-2(3H)-yl ring .
- Validation tools : Use the checkCIF feature in SHELX to identify structural outliers and refine thermal parameters iteratively .
What methodological approaches are recommended for structure-activity relationship (SAR) studies?
Advanced Research Question
SAR studies should:
- Compare analogs : Replace the 4-methoxybenzyl group with halogenated or electron-withdrawing substituents (e.g., 4-fluorophenyl) to assess electronic effects on bioactivity .
- Biological assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and receptor binding affinity using competitive assays, as done for triazoloquinoxaline derivatives .
- Computational modeling : Perform molecular docking with targets like HDAC or kinase enzymes to predict binding modes .
How can contradictory biological activity data be resolved?
Advanced Research Question
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and include positive controls (e.g., staurosporine for cytotoxicity) .
- Solubility effects : Use DMSO concentrations ≤0.1% to avoid solvent interference, and confirm compound stability via LC-MS .
- Structural verification : Re-analyze batches with conflicting results via NMR (¹H/¹³C) and HRMS to rule out degradation or isomerization .
What spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
Essential methods include:
- NMR spectroscopy : Assign peaks for the benzothiazol-2(3H)-yl proton (δ ~6.8–7.2 ppm) and methoxy group (δ ~3.8 ppm) using 2D experiments (COSY, HSQC) .
- Mass spectrometry : Confirm molecular weight via HRMS (ESI+) with <5 ppm error .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) to validate amide and ketone groups .
How can researchers optimize reaction yields for large-scale synthesis?
Advanced Research Question
Key strategies:
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with THF or toluene for amide coupling to reduce byproduct formation .
- Temperature control : Maintain reactions at 0–5°C during acyl chloride formation to prevent hydrolysis .
- Catalytic efficiency : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps, as seen in similar thiazole syntheses .
What are the potential biological targets for this compound based on structural analogs?
Advanced Research Question
Analogous compounds suggest activity against:
- Kinase inhibitors : The benzothiazole core may interact with ATP-binding pockets in kinases (e.g., EGFR), as observed in triazolopyrimidine derivatives .
- Antimicrobial targets : Sulfur-containing moieties (e.g., benzothiazol-2(3H)-yl) disrupt bacterial cell membranes, as shown in thiazolidinone studies .
- HDAC inhibition : The propanamide linker aligns with zinc-binding groups in HDAC inhibitors .
How should researchers address solubility issues in in vitro assays?
Basic Research Question
Solutions include:
- Co-solvents : Use cyclodextrin or Cremophor EL to enhance aqueous solubility without cytotoxicity .
- Salt formation : Synthesize hydrochloride or sodium salts of the compound’s free amine group (if present) .
- Pro-drug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
What computational tools are recommended for predicting metabolic stability?
Advanced Research Question
Use:
- ADMET predictors : Software like SwissADME to estimate CYP450 metabolism sites, focusing on methoxybenzyl oxidation .
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess susceptibility to enzymatic degradation .
- Molecular dynamics : Simulate interactions with liver microsomal enzymes (e.g., CYP3A4) .
How can crystallographic data inform formulation strategies?
Advanced Research Question
Crystal packing analysis reveals:
- Polymorph stability : Identify thermodynamically stable forms via differential scanning calorimetry (DSC) .
- Hydration propensity : Monitor water uptake in the lattice using dynamic vapor sorption (DVS) .
- Excipient compatibility : Screen with cellulose derivatives if the compound exhibits hygroscopicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
